4-(Tert-butyl)-1-methyl-1h-imidazole
Description
4-(Tert-butyl)-1-methyl-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a tert-butyl group at the 4-position and a methyl group at the 1-position. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, coordination chemistry, and pharmaceutical applications. The tert-butyl group enhances solubility in non-polar solvents and stabilizes intermediates in catalytic cycles, while the methyl group at the 1-position prevents tautomerization, ensuring structural integrity during reactions .
Synthetic routes often involve alkylation or coupling reactions. For example, Suzuki coupling of intermediates derived from 1-methyl-1H-imidazole precursors has been employed to introduce aryl or alkyl groups . Yields for such reactions typically range from 68% to 88%, depending on purification methods (e.g., column chromatography with CHCl₃/MeOH gradients) .
Properties
Molecular Formula |
C8H14N2 |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
4-tert-butyl-1-methylimidazole |
InChI |
InChI=1S/C8H14N2/c1-8(2,3)7-5-10(4)6-9-7/h5-6H,1-4H3 |
InChI Key |
ZVXPRRWUPGSDOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN(C=N1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The following table summarizes key differences between 4-(Tert-butyl)-1-methyl-1H-imidazole and analogous compounds:
Key Observations :
- Steric Effects : The tert-butyl group in this compound increases steric hindrance compared to smaller substituents (e.g., methyl or methoxyphenyl), reducing reactivity in nucleophilic substitutions but enhancing thermal stability .
- Electronic Effects: Electron-donating groups like methoxyphenyl (in compound 56, ) increase electron density on the imidazole ring, favoring electrophilic substitutions. In contrast, the electron-withdrawing dicyano groups in compound 15 () enhance electrophilicity at the 4,5-positions .
- Solubility: The tert-butyl group improves solubility in non-polar solvents (e.g., CHCl₃), whereas polar substituents like carboxylate esters () increase water solubility .
Reactivity and Functionalization
- Electrophilic Substitution : The tert-butyl group in this compound directs electrophiles to the 2- and 5-positions due to steric and electronic effects. In contrast, methoxyphenyl-substituted analogs (e.g., compound 56) exhibit higher reactivity at the para position of the aryl ring .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling is efficient for introducing aryl groups to the imidazole ring, as demonstrated in the synthesis of NSD2-PWWP1 inhibitors (). The tert-butyl group remains intact under these conditions .
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